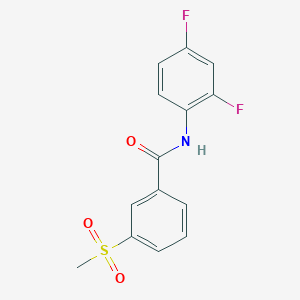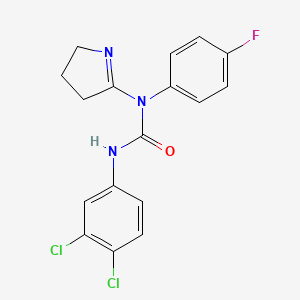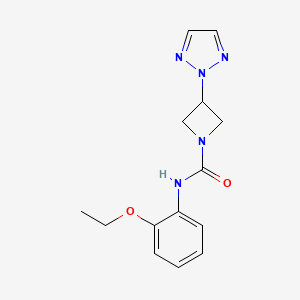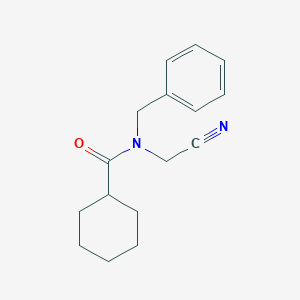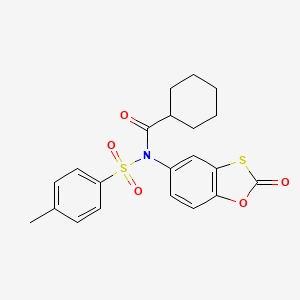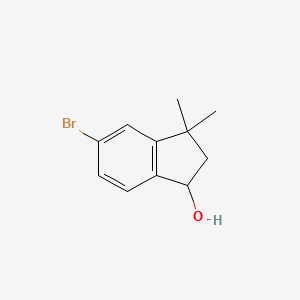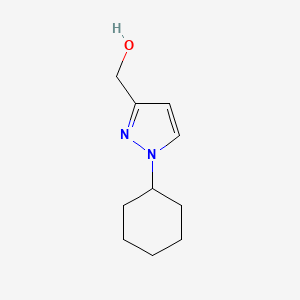![molecular formula C27H21N7O3 B2749164 3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207043-83-1](/img/structure/B2749164.png)
3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups including a benzyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The benzyl group and the benzyloxyphenyl group are likely to contribute to the overall stability of the molecule, while the oxadiazole and triazolopyrimidinone rings could add interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles, and the triazolopyrimidinone ring could potentially participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
Compounds with similar structures have shown significant anticancer activity . They can interact with cancer cells and inhibit their growth. This makes them potential candidates for the development of new anticancer drugs .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties . They can inhibit the growth of various bacteria and fungi, which could lead to the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Activity
The compounds have shown analgesic and anti-inflammatory activities . This suggests they could be used in the treatment of pain and inflammation .
Antioxidant Activity
They have demonstrated antioxidant activity . Antioxidants are important compounds that reduce or eliminate free radicals and thus protect cells against oxidative injury .
Antiviral Activity
The compounds have antiviral properties . This means they could potentially be used in the development of new antiviral drugs .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes . Enzyme inhibitors are often used in the treatment of diseases. For example, they can be used as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity agents, and aromatase inhibitors .
Antitubercular Agents
The compounds have shown activity against tuberculosis . This suggests they could be used in the development of new antitubercular drugs .
Drug Design and Development
The structure-activity relationship of these compounds has profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 3-Benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, is a heterocyclic compound . Heterocyclic compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, which this compound is a part of, are known to interact with their targets by binding in the biological system . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-benzyl-6-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7O3/c35-27-24-26(34(32-30-24)15-19-7-3-1-4-8-19)28-18-33(27)16-23-29-25(31-37-23)21-11-13-22(14-12-21)36-17-20-9-5-2-6-10-20/h1-14,18H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDCJZQERIIRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2749081.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B2749083.png)
![2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2749084.png)
